molecular formula C11H13BrO3 B3279884 Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate CAS No. 70200-16-7

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Cat. No.: B3279884
CAS No.: 70200-16-7
M. Wt: 273.12 g/mol
InChI Key: AMCGFHIZMJGGHD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid, featuring a bromophenyl group and a hydroxy group attached to the third carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(4-bromophenyl)-3-hydroxypropanoic acid+ethanolacid catalystEthyl 3-(4-bromophenyl)-3-hydroxypropanoate+water\text{3-(4-bromophenyl)-3-hydroxypropanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(4-bromophenyl)-3-hydroxypropanoic acid+ethanolacid catalyst​Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 3-(4-bromophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-bromophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(4-iodophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate depends on the specific reactions it undergoes For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst, resulting in the formation of 3-(4-bromophenyl)-3-hydroxypropanoic acid and ethanol

Comparison with Similar Compounds

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate: Contains a fluorine atom instead of bromine.

    Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate: Features a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a better leaving group in substitution reactions, making this compound more reactive in such processes.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCGFHIZMJGGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70200-16-7
Record name ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl acetate (5.8 ml) was dissolved in tetrahydrofuran (80 ml), to which was then added 1.5M lithium diisoprypylamide/cyclohexane solution (43 ml) in nitrogen atmosphere at −70° C., and then the mixture was stirred for 15 min. 4-Bromobenzaldehyde (10.151 g)/tetrahydrofuran (10 ml) solution was added to the reaction mixture, which was then stirred for 30 min. A saturated aqueous solution of ammonium chloride was added thereto, and then it was extracted with in ethyl acetate. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by (NH) silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (11.906 g, yield; 80%).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.151 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
43 mL
Type
solvent
Reaction Step Five
Yield
80%

Synthesis routes and methods II

Procedure details

Ethyl acetate (5.8 ml) was dissolved in tetrahydrofuran (80 ml), to which was then added 1.5M lithium diisopropylamide/cyclohexane solution (43 ml) in nitrogen atmosphere at −70° C., and then the mixture was stirred for 15 min. 4-Bromobenzaldehyde (10.151 g)/tetrahydrofuran (10 ml) solution was added to the reaction mixture, which was then stirred for 30 min. A saturated aqueous solution of ammonium chloride was added thereto, and then it was extracted with in ethyl acetate. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by (NH) silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (11.906 g, yield; 80%).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
lithium diisopropylamide cyclohexane
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
10.151 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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